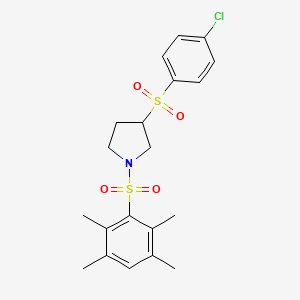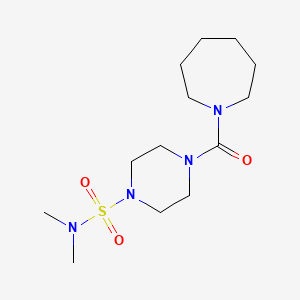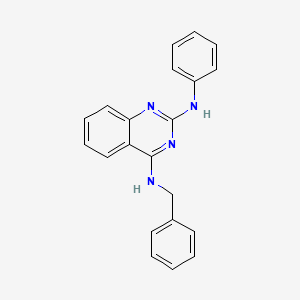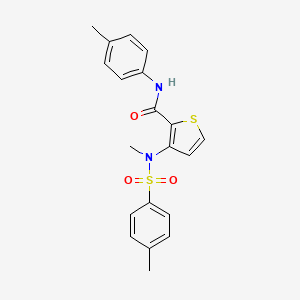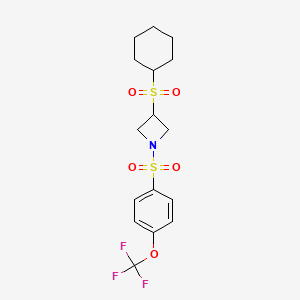
3-(Cyclohexylsulfonyl)-1-((4-(trifluorométhoxy)phényl)sulfonyl)azétidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a complex organic compound characterized by the presence of both cyclohexylsulfonyl and trifluoromethoxyphenylsulfonyl groups attached to an azetidine ring
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethoxy group is particularly interesting due to its ability to enhance the metabolic stability and bioavailability of drug candidates. Researchers are exploring its use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique structural features may impart desirable properties such as increased thermal stability, chemical resistance, and mechanical strength to polymers and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols under acidic conditions.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethoxyphenylsulfonyl Group: The final step is the sulfonylation of the azetidine ring with 4-(trifluoromethoxy)phenylsulfonyl chloride, again using a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various azetidine derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the sulfonyl groups can influence the compound’s overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclohexylsulfonyl)azetidine: Lacks the trifluoromethoxyphenylsulfonyl group, resulting in different chemical and biological properties.
1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidine: Lacks the cyclohexylsulfonyl group, which may affect its stability and reactivity.
3-(Phenylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine: Replaces the cyclohexyl group with a phenyl group, potentially altering its chemical behavior and applications.
Uniqueness
The combination of cyclohexylsulfonyl and trifluoromethoxyphenylsulfonyl groups in 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine makes it unique. This dual substitution pattern can provide a balance of hydrophobic and electronic properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-cyclohexylsulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO5S2/c17-16(18,19)25-12-6-8-14(9-7-12)27(23,24)20-10-15(11-20)26(21,22)13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEHAVBNNVUJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2564227.png)
![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![1-[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHAN-1-AMINE](/img/structure/B2564229.png)
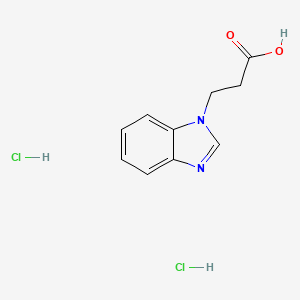
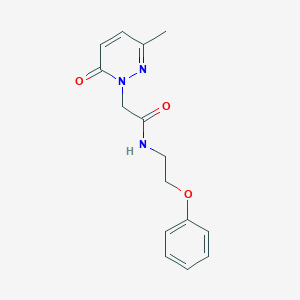
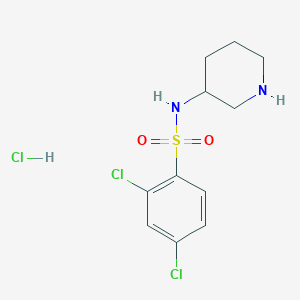
![4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide](/img/structure/B2564236.png)
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride](/img/structure/B2564239.png)
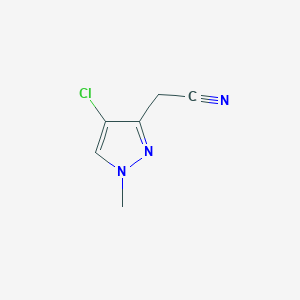
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one](/img/structure/B2564241.png)
